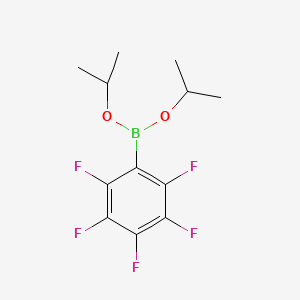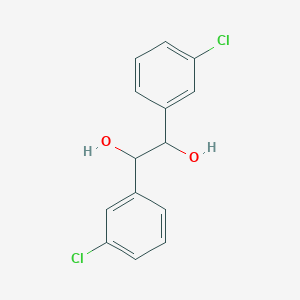
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is a chemical compound with the molecular formula C14H12Cl2O2 and a molecular weight of 283.1 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- can be achieved through several methods. One common approach involves the enantioselective hydrolytic reactions using epoxide hydrolases. For instance, the hydrolysis of racemic styrene oxide (rac-pCSO) in the presence of a pair of epoxide hydrolases can yield the desired compound . The reaction conditions typically involve a phosphate buffer system at pH 7.0 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrocracking of sorbitol derived from bioconversion processes . The separation and purification of the compound are crucial steps, often achieved through distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: The compound is used in enzymatic studies and as a substrate for enzyme-catalyzed reactions.
Industry: The compound finds applications in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ®-eliprodil, the compound acts as an intermediate that undergoes further chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simpler diol with the formula C2H6O2, commonly used as an antifreeze and in the production of polyesters.
1,3-Propanediol: Another diol with the formula C3H8O2, used in the production of polymers and as a solvent.
1,4-Butanediol: A diol with the formula C4H10O2, used in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1,2-bis(3-chlorophenyl)- is unique due to its specific structure, which includes two chlorophenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of neuroprotective agents.
Propriétés
Numéro CAS |
209900-08-3 |
|---|---|
Formule moléculaire |
C14H12Cl2O2 |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
1,2-bis(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H |
Clé InChI |
YDXBEARQILYLAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


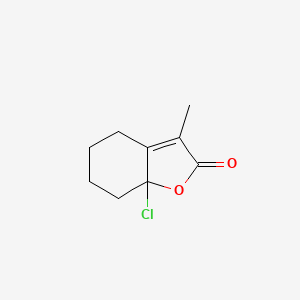
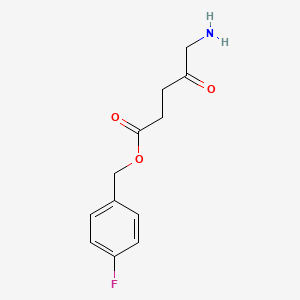
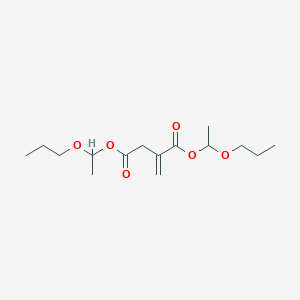
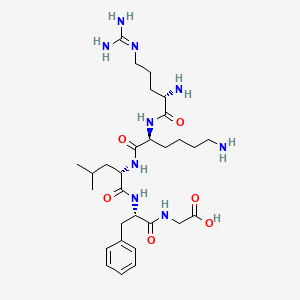

![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
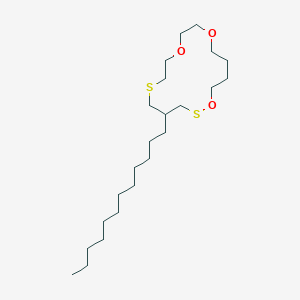
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
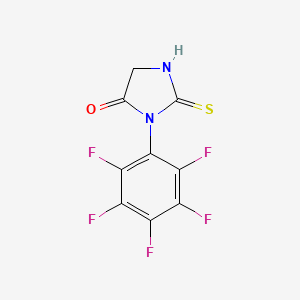

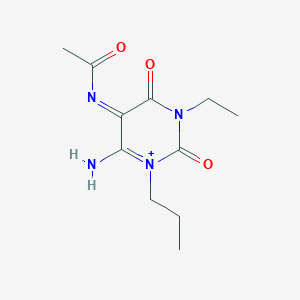
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
